N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide
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Overview
Description
“N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides” is a novel series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of these compounds involved the rational design of benzothiazole–piperazine hybrids . Unfortunately, the specific synthesis process for “N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide” is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of these compounds consists of a benzothiazole moiety and a piperazine moiety . The specific molecular structure of “this compound” is not provided in the retrieved papers.Mechanism of Action
Target of Action
The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE, leading to its inhibition . The compound exhibits effective, uncompetitive, and selective inhibition against AChE . Molecular docking studies revealed that the compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, giving a mixed type of inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. This pathway is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. The compound also inhibits Aβ 1-42 aggregation, a key factor in the development of Alzheimer’s disease .
Result of Action
The compound’s action results in the inhibition of AChE and Aβ 1-42 aggregation, leading to neuroprotection and cognition-enhancing properties . Notably, the compound significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide has been shown to interact with key enzymes and proteins involved in biochemical reactions. Specifically, it has been found to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . The compound’s interaction with AChE is uncompetitive and selective, suggesting a specific binding site .
Cellular Effects
In cellular contexts, this compound has demonstrated neuroprotective properties. It has been observed to impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound may have a protective effect on cells under oxidative stress conditions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It has been found to inhibit the aggregation of Aβ1-42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease . Molecular docking studies have shown that the compound interacts adequately with both AChE and the Aβ peptide .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Given its interactions with AChE and Aβ1-42, it is likely involved in pathways related to neurotransmission and amyloid plaque formation .
properties
IUPAC Name |
4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBAXLEVDIJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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